molecular formula C20H20N2O4S3 B2410929 4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide CAS No. 324546-71-6

4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide

Cat. No. B2410929
CAS RN: 324546-71-6
M. Wt: 448.57
InChI Key: MATVVGLEIFLMTC-LDADJPATSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a thiazolidine ring, a furan ring, and a benzenesulfonamide group . These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, benzenesulfonamide derivatives can be prepared via intramolecular cyclization rearrangement reactions .


Molecular Structure Analysis

The compound contains a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the thiazolidine ring might undergo reactions at the sulfur atom, and the furan ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase the compound’s solubility in water .

Scientific Research Applications

Bio-Based Epoxy Monomers

The compound’s furan-based structure lends itself to eco-friendly applications. Researchers have developed two green synthetic routes to prepare a bio-based epoxy monomer derived from furan precursors . These monomers can serve as alternatives to petrochemical aromatic counterparts. The resulting diglycidyl esters exhibit promising thermal properties and structural characteristics.

Antiproliferative Activity

Indole derivatives containing furan moieties have been investigated for their biological potential. For instance, pyrimidine-derived indole ribonucleosides with a furan-2-yl group demonstrated in vitro antiproliferative activity against various cancer cell lines . Further exploration of this compound’s antiproliferative effects could yield valuable insights.

Catalytic Transformations

Researchers have utilized N-acetylglucosamine as a feedstock to synthesize our compound. The first phase involves transforming N-acetylglucosamine into 5-hydroxymethylfurfural (HMF). Subsequently, a condensation reaction with 3,3-Dimethyl-2-butanone leads to the formation of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . These transformations highlight the compound’s potential in catalysis.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. Some benzenesulfonamide derivatives have been found to have anticancer activity, suggesting that they might have cytotoxic effects .

Future Directions

Future research could involve further exploration of the compound’s biological activity, as well as optimization of its synthesis. The compound’s structure could also be modified to improve its properties or to create new compounds with different activities .

properties

IUPAC Name

4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c21-29(24,25)16-9-6-13(7-10-16)17-11-8-15(26-17)12-18-19(23)22(20(27)28-18)14-4-2-1-3-5-14/h6-12,14H,1-5H2,(H2,21,24,25)/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATVVGLEIFLMTC-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide

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